![molecular formula C13H18FNO B1328468 4-{[(3-Fluorobenzyl)oxy]methyl}piperidine CAS No. 946725-20-8](/img/structure/B1328468.png)

4-{[(3-Fluorobenzyl)oxy]methyl}piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

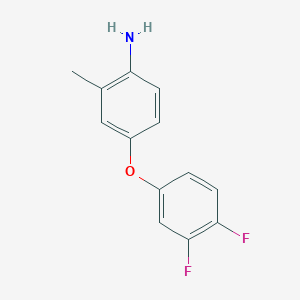

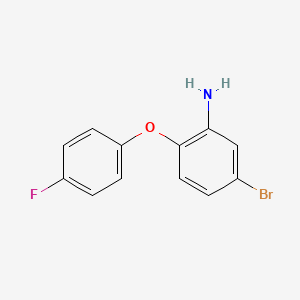

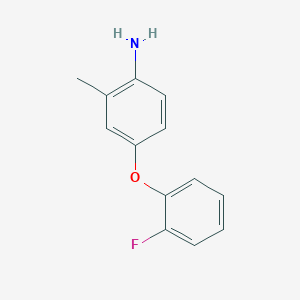

“4-{[(3-Fluorobenzyl)oxy]methyl}piperidine” is a chemical compound with the molecular formula C13H18FNO and a molecular weight of 223.29 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “4-{[(3-Fluorobenzyl)oxy]methyl}piperidine” can be represented by the SMILES string: C1CNCCC1COCC2=CC(=CC=C2)F . This indicates that the compound contains a piperidine ring (C1CNCCC1), a fluorobenzyl group (FCC=CC=C2), and an oxymethyl group (COCC), which connects the two.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-{[(3-Fluorobenzyl)oxy]methyl}piperidine” include a molecular weight of 223.29 and a molecular formula of C13H18FNO . More specific properties such as melting point, boiling point, and density were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

- Synthesis of Radioligands for In Vivo Studies : An analog of donepezil, 4-FDP, was synthesized for potential in vivo studies of acetylcholinesterase, though it showed nonspecific distribution in brain regions in mice, indicating it may not be suitable for this purpose (Lee et al., 2000).

Chemical Synthesis and Structural Analysis

- Synthesis of Piperidine Derivatives : A method for synthesizing 3-(4-fluorobenzyl)-8-hydroxy-tetrahydrochromeno[3,4-c]pyridin-5-one was developed, with structures confirmed via various analytical techniques (Duan-zhi, 2005).

- Preparation of Isotopomers : Isotopomers of 4-(4-fluorobenzyl)piperidine were prepared through Grignard reaction and catalytic H/D exchange, offering insights for further chemical studies (Proszenyák et al., 2005).

Biological and Pharmacological Studies

- Evaluation in Neuropharmacology : Specific PET radioligands containing the 4-(4-fluorobenzyl)piperidine moiety were developed for studying NR2B NMDA receptors, though they demonstrated limitations in brain penetration (Labas et al., 2011).

- Preclinical Pharmacology of NMDA Receptor Antagonists : The compound CERC‐301, which includes a 4-methylbenzyl piperidine derivative, was characterized for its potential in treating major depressive disorder, showing high-binding affinity and efficacy in preclinical models (Garner et al., 2015).

Industrial and Synthetic Applications

- Catalytic Hydrogenation in Pharmaceutical Synthesis : The hydrogenation of 4-(4-fluorobenzyl)pyridine to produce an important pharmaceutical intermediate was studied, with the best results using a rhodium on carbon catalyst (Proszenyák et al., 2004).

Corrosion Inhibition Studies

- Corrosion Inhibition by Piperidine Derivatives : The inhibition efficiencies of various piperidine derivatives on iron corrosion were investigated using quantum chemical calculations and molecular dynamics simulations, providing insights into their potential industrial applications (Kaya et al., 2016).

Wirkmechanismus

Eigenschaften

IUPAC Name |

4-[(3-fluorophenyl)methoxymethyl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO/c14-13-3-1-2-12(8-13)10-16-9-11-4-6-15-7-5-11/h1-3,8,11,15H,4-7,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKGBKBAFZCMPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COCC2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649875 |

Source

|

| Record name | 4-{[(3-Fluorophenyl)methoxy]methyl}piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(3-Fluorobenzyl)oxy]methyl}piperidine | |

CAS RN |

946725-20-8 |

Source

|

| Record name | 4-{[(3-Fluorophenyl)methoxy]methyl}piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

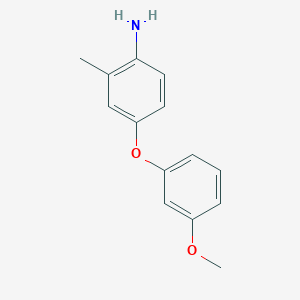

![N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1328396.png)

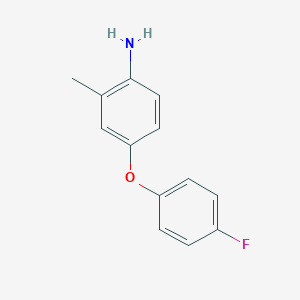

![4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine](/img/structure/B1328405.png)